molecular formula C7H2Cl3NS B165843 2,3,4-Trichlorophenyl isothiocyanate CAS No. 127142-69-2

2,3,4-Trichlorophenyl isothiocyanate

Cat. No.: B165843
CAS No.: 127142-69-2
M. Wt: 238.5 g/mol
InChI Key: NUAGIDXAYVLNEG-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenyl isothiocyanate: is an organic compound with the molecular formula C7H2Cl3NS and a molecular weight of 238.521 g/mol . It is characterized by the presence of three chlorine atoms attached to a phenyl ring and an isothiocyanate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trichloroaniline with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:

C6H2Cl3NH2+CSCl2C6H2Cl3NCS+HCl\text{C6H2Cl3NH2} + \text{CSCl2} \rightarrow \text{C6H2Cl3NCS} + \text{HCl} C6H2Cl3NH2+CSCl2→C6H2Cl3NCS+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichlorophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Organic solvents like dichloromethane, chloroform, and toluene are often used to facilitate these reactions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of isothiocyanates, including TCPI. Research indicates that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that TCPI could enhance the efficacy of certain anticancer drugs when used in combination therapies targeting DNA interactions .

Mechanism of Action

The anticancer activity of TCPI is attributed to its ability to influence various cellular pathways:

  • Induction of Apoptosis : TCPI has been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from proliferating .

Agricultural Applications

Pest Control

TCPI exhibits potential as a biopesticide due to its toxic effects on certain pests. Its application can help manage pest populations in agricultural settings without relying solely on synthetic pesticides. The compound's efficacy against specific insect species has been documented, suggesting it could be integrated into integrated pest management (IPM) strategies .

Soil Health Improvement

In addition to pest control, isothiocyanates are known for their role in enhancing soil health by suppressing soil-borne pathogens. This property makes TCPI a candidate for use in sustainable agriculture practices aimed at improving crop yields while minimizing chemical inputs .

Analytical Chemistry

Chemical Analysis

TCPI serves as a reagent in various chemical analyses due to its reactivity with nucleophiles. It can be utilized in:

  • Synthesis of Other Compounds : Its ability to form stable derivatives with amines and alcohols allows for the synthesis of complex organic molecules.
  • Detection Methods : TCPI can be employed in chromatographic techniques for the detection and quantification of other compounds .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityTCPI enhances anticancer drug efficacy through apoptosis induction.
Pest ControlDemonstrated effectiveness against specific agricultural pests.
Soil HealthSuppresses soil-borne pathogens, improving crop yields.
Analytical ChemistryUsed as a reagent for synthesizing derivatives and detection methods.

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorophenyl isothiocyanate involves its ability to react with nucleophilic sites on proteins and enzymes. This reactivity allows it to modify the function of these biomolecules, leading to antimicrobial and anticancer effects . The compound can form covalent bonds with amino acid residues, disrupting the normal function of proteins and enzymes involved in critical cellular processes.

Comparison with Similar Compounds

  • 2,4,5-Trichlorophenyl isothiocyanate
  • 2,4,6-Trichlorophenyl isothiocyanate
  • Phenyl isothiocyanate

Comparison: 2,3,4-Trichlorophenyl isothiocyanate is unique due to the specific positioning of its chlorine atoms on the phenyl ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to other isothiocyanates, such as 2,4,5-Trichlorophenyl isothiocyanate and 2,4,6-Trichlorophenyl isothiocyanate, the 2,3,4-isomer may exhibit different reactivity patterns and biological activities .

Biological Activity

2,3,4-Trichlorophenyl isothiocyanate (TCPTC) is a compound belonging to the class of isothiocyanates, which are known for their diverse biological activities, particularly in the context of cancer chemoprevention and anti-inflammatory effects. This article reviews the biological activity of TCPTC, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and cytotoxicity profiles.

TCPTC can be represented by the chemical formula C7H3Cl3NCSC_7H_3Cl_3NCS. It is characterized by a phenyl ring substituted with three chlorine atoms and an isothiocyanate functional group. The presence of multiple chlorine atoms enhances its electrophilic properties, making it a reactive compound in biological systems.

The biological activity of TCPTC is primarily attributed to its ability to interact with cellular nucleophiles, leading to various biochemical responses:

  • Electrophilic Reactivity : TCPTC can react with thiol groups in proteins and glutathione (GSH), forming stable conjugates. This reaction is crucial for initiating the mercapturic acid pathway, which facilitates the detoxification and excretion of the compound from the body .
  • Induction of Oxidative Stress : By depleting GSH levels, TCPTC increases intracellular reactive oxygen species (ROS), which can lead to apoptosis in cancer cells . This mechanism is particularly relevant in cancer therapy as it selectively induces cell death in malignant cells while sparing normal cells.
  • Inhibition of Key Enzymes : Studies have demonstrated that TCPTC can inhibit enzymes involved in glycolysis and fatty acid synthesis, such as hexokinase II and fatty acid synthase (FASN), thereby disrupting metabolic pathways essential for cancer cell survival .

Biological Activity in Cancer Models

Recent studies have provided insights into the anticancer potential of TCPTC through both in vitro and in vivo models:

  • In Vitro Studies : TCPTC has shown significant cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in prostate cancer cells by downregulating glycolytic enzymes and activating proteasomal degradation pathways .
  • In Vivo Studies : Animal models have indicated that TCPTC can reduce tumor growth significantly. In transgenic mouse models (TRAMP), treatment with TCPTC resulted in a marked decrease in prostate tumor size and weight compared to control groups .

Case Studies

  • Prostate Cancer : In a study involving TRAMP mice, administration of TCPTC led to a significant reduction in tumor burden. The mechanism was linked to its ability to modulate metabolic pathways critical for tumor growth .
  • Lung Cancer : Research indicated that TCPTC could inhibit cell proliferation in non-small cell lung cancer (NSCLC) through ROS-mediated pathways, suggesting its potential as an adjunct therapy alongside conventional treatments .

Toxicity Profile

Despite its promising anticancer properties, the toxicity of TCPTC must be considered:

  • Cytotoxicity : While effective against cancer cells, TCPTC also exhibits cytotoxic effects on normal cells at higher concentrations. The IC50 values indicate that while some cancer cell lines are sensitive to TCPTC, normal fibroblast cells show resistance at similar concentrations .
  • Genotoxicity Concerns : The reactive nature of isothiocyanates raises concerns regarding their potential genotoxic effects. Studies suggest that while they can modify DNA through adduct formation, the overall effect may lead to apoptosis rather than mutagenesis .

Properties

IUPAC Name

1,2,3-trichloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAGIDXAYVLNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155441
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127142-69-2
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127142-69-2
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